6-Bromo-2-trifluoroacetyl-1-indanone
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Overview
Description
6-Bromo-2-trifluoroacetyl-1-indanone is an organic compound with the molecular formula C11H6BrF3O2 and a molecular weight of 307.06 g/mol . This compound belongs to the class of indanones, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and natural product synthesis .
Preparation Methods
The synthesis of 6-Bromo-2-trifluoroacetyl-1-indanone can be achieved through several methods. One common approach involves the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids . Another method involves the bromination of 6-methoxy-3-phenyl-1-indanone in diethyl ether . Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Bromo-2-trifluoroacetyl-1-indanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-2-trifluoroacetyl-1-indanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-2-trifluoroacetyl-1-indanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
6-Bromo-2-trifluoroacetyl-1-indanone can be compared with other similar compounds, such as:
2-Bromo-1-indanone: This compound has a similar structure but lacks the trifluoroacetyl group.
6-Methoxy-3-phenyl-1-indanone: This compound has a methoxy group instead of a bromine atom.
The uniqueness of this compound lies in its trifluoroacetyl group, which can impart different chemical and biological properties compared to other indanone derivatives.
Properties
Molecular Formula |
C11H6BrF3O2 |
---|---|
Molecular Weight |
307.06 g/mol |
IUPAC Name |
6-bromo-2-(2,2,2-trifluoroacetyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H6BrF3O2/c12-6-2-1-5-3-8(9(16)7(5)4-6)10(17)11(13,14)15/h1-2,4,8H,3H2 |
InChI Key |
UNFUXZXFEWGFLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C=CC(=C2)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
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